Cas no 90004-97-0 (1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)

1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethan-1-one is a brominated and nitrated aromatic ketone with a hydroxyl functional group, making it a versatile intermediate in organic synthesis. Its distinct molecular structure, featuring both electron-withdrawing (bromo, nitro) and electron-donating (hydroxy) substituents, enables selective reactivity in coupling reactions, electrophilic substitutions, and heterocyclic compound formation. The compound’s high purity and stability under controlled conditions ensure consistent performance in pharmaceutical and agrochemical research, particularly in the development of active ingredients or fine chemicals. Its crystalline form facilitates handling and precise measurement in laboratory settings. This compound is particularly valuable for synthesizing complex molecules requiring regioselective functionalization.
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one structure
90004-97-0 structure
商品名:1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
CAS番号:90004-97-0
MF:C8H6NO4Br
メガワット:260.042
CID:4299676
PubChem ID:10901350

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
    • 1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone
    • 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
    • G10481
    • QDA00497
    • 90004-97-0
    • EN300-1721106
    • 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethanone
    • 889-388-8
    • SCHEMBL11805139
    • インチ: InChI=1S/C8H6BrNO4/c1-4(11)6-2-5(10(13)14)3-7(9)8(6)12/h2-3,12H,1H3
    • InChIKey: NUPQONVDLVCQBU-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)O

計算された属性

  • せいみつぶんしりょう: 258.94802Da
  • どういたいしつりょう: 258.94802Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM426465-1g
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
90004-97-0 95%+
1g
$298 2022-11-27
Enamine
EN300-1721106-0.25g
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
90004-97-0 95%
0.25g
$83.0 2023-09-20
Ambeed
A145687-1g
1-(3-Bromo-2-hydroxy-5-nitrophenyl)ethanone
90004-97-0 97%
1g
$148.0 2023-09-02
Enamine
EN300-1721106-0.5g
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
90004-97-0 95%
0.5g
$153.0 2023-09-20
Enamine
EN300-1721106-2.5g
1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
90004-97-0 95%
2.5g
$446.0 2023-09-20
A2B Chem LLC
AI60284-100mg
1-(3-Bromo-2-hydroxy-5-nitro-phenyl)-ethanone
90004-97-0 95%
100mg
$97.00 2023-12-29
Aaron
AR00IGNC-500mg
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
90004-97-0 95%
500mg
$236.00 2025-02-28
Aaron
AR00IGNC-1g
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
90004-97-0 95%
1g
$339.00 2025-02-28
1PlusChem
1P00IGF0-1g
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
90004-97-0 97%
1g
$399.00 2025-03-01
1PlusChem
1P00IGF0-2.5g
Ethanone, 1-(3-bromo-2-hydroxy-5-nitrophenyl)-
90004-97-0 95%
2.5g
$614.00 2024-04-20

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one 関連文献

1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No 90004-97-0 and Product Name: 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one

The compound in question, identified by the CAS No 90004-97-0, is a significant chemical entity with a well-defined molecular structure. This compound, specifically named as 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one, has garnered attention in the field of pharmaceutical chemistry due to its unique structural features and potential applications. The presence of multiple functional groups, including a bromine atom, a hydroxyl group, and a nitro group on the benzene ring, alongside an acetyl group on the ethyl chain, makes this molecule a versatile intermediate in organic synthesis.

In recent years, the exploration of novel heterocyclic compounds has been a focal point in medicinal chemistry. The structural motif of 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one aligns well with this trend, as it can serve as a precursor for synthesizing more complex molecules. The bromine substituent, for instance, is particularly valuable in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures prevalent in many bioactive compounds.

The hydroxyl and nitro groups introduce additional reactivity that can be exploited for further functionalization. The hydroxyl group can participate in etherification or esterification reactions, while the nitro group can be reduced to an amine or converted into other nitrogen-containing functionalities. These transformations are crucial in drug discovery pipelines, where the introduction of specific pharmacophores is essential for achieving desired biological activities.

Recent advancements in computational chemistry have enabled the rapid screening of such compounds for their potential pharmacological properties. Virtual screening techniques, combined with molecular docking studies, have been employed to identify 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one as a candidate for further investigation in various therapeutic areas. Notably, its structural features suggest potential activity against inflammatory diseases and infectious agents, areas where novel chemical entities are critically needed.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Modern synthetic methodologies often employ palladium-catalyzed reactions to facilitate the introduction of bromine and other functional groups. Additionally, green chemistry principles have been increasingly integrated into these processes to minimize waste and improve sustainability. For instance, solvent-free reactions and catalytic methods have been explored to enhance efficiency.

In the realm of drug development, the versatility of 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one as a building block cannot be overstated. Its ability to undergo diverse transformations allows medicinal chemists to tailor its structure for specific biological targets. This adaptability is particularly valuable when addressing complex diseases that require multifaceted therapeutic approaches. The compound’s potential has been recognized by several research groups who are currently exploring its derivatives as lead compounds for new drugs.

The role of CAS No 90004-97-0 in this context is not merely an identifier but also a reference point for researchers. This number ensures that scientists around the world can reliably obtain and study this compound under standardized conditions. The accuracy and consistency provided by such identifiers are essential for reproducibility in scientific research, which is foundational for advancing knowledge in pharmaceutical chemistry.

As the field continues to evolve, the importance of high-quality intermediates like 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one will only grow. The demand for specialized chemicals that can be easily modified into complex molecules is driving innovation in both synthetic chemistry and drug discovery. Collaborative efforts between academia and industry are fostering new methodologies that could revolutionize how these compounds are developed and utilized.

In conclusion, 1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one represents a significant asset in the chemical toolbox available to researchers working on next-generation therapeutics. Its unique structure and reactivity make it a promising candidate for further exploration in medicinal chemistry. As our understanding of its properties grows, so too will its applications in addressing some of the most pressing challenges in human health.

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Amadis Chemical Company Limited
(CAS:90004-97-0)1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one
A1062130
清らかである:99%
はかる:5g
価格 ($):467.0